molecular formula C10H16Cl2N2 B6331957 1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride CAS No. 705928-14-9

1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride

Cat. No. B6331957
CAS RN: 705928-14-9
M. Wt: 235.15 g/mol
InChI Key: PITPFFHIQARNKZ-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride is a chemical compound with the CAS Number: 705928-14-9 . It has a molecular weight of 235.16 and its IUPAC name is 1-ethylindolin-6-amine dihydrochloride . The compound is in the form of an off-white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2.2ClH/c1-2-12-6-5-8-3-4-9(11)7-10(8)12;;/h3-4,7H,2,5-6,11H2,1H3;2*1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is an off-white solid . Its molecular weight is 235.16 and its IUPAC name is 1-ethylindolin-6-amine dihydrochloride . The InChI code provides a specific representation of its molecular structure .

Scientific Research Applications

1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of chirality on biochemical and physiological processes. This compound has also been used in the study of enzyme-catalyzed reactions, as well as in the study of the pharmacological effects of indole derivatives. Additionally, this compound has been used in the synthesis of a variety of other compounds, such as indole-3-carboxylic acid and indole-3-carboxamide.

Mechanism of Action

The mechanism of action of 1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride is not fully understood. However, it is believed that this compound binds to specific receptors in the body, which then triggers a cascade of biochemical reactions. Additionally, this compound has been shown to interact with various enzymes and proteins, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. This compound has also been shown to increase the release of these neurotransmitters, suggesting that it may be useful in the treatment of depression and other mood disorders. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, and may be useful in the treatment of inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. Additionally, this compound is a chiral compound, which allows for the study of the effects of chirality on biochemical and physiological processes. However, this compound has some limitations as well. It is not very soluble in water, and can be difficult to work with in aqueous solutions. Additionally, this compound is a relatively unstable compound, and can degrade over time.

Future Directions

There are several potential future directions for 1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride research. This compound could be further studied for its potential applications in drug development, as it has already been shown to interact with various enzymes and proteins. Additionally, this compound could be studied for its potential therapeutic effects, as it has been shown to have anti-inflammatory and antioxidant effects. This compound could also be studied for its potential applications in the synthesis of other compounds, such as indole-3-carboxylic acid and indole-3-carboxamide. Finally, this compound could be studied for its potential applications in the study of chirality and its effects on biochemical and physiological processes.

Synthesis Methods

1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride can be synthesized using a variety of methods. One common synthesis method is the reductive amination of 1-ethyl-2,3-dihydro-1H-indol-6-ol with hydrochloric acid. This reaction is typically carried out in an aqueous solution at a temperature of 60-80°C. The product is then purified by recrystallization with an organic solvent such as ethanol. Other synthesis methods include the reductive amination of 1-ethyl-2,3-dihydro-1H-indol-6-ol with formaldehyde and the reductive amination of 1-ethyl-2,3-dihydro-1H-indol-6-ol with dimethylamine.

properties

IUPAC Name

1-ethyl-2,3-dihydroindol-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-2-12-6-5-8-3-4-9(11)7-10(8)12;;/h3-4,7H,2,5-6,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITPFFHIQARNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C1C=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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